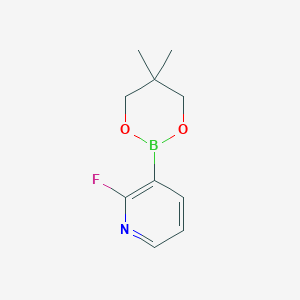

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine

Description

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine (CAS: 845885-86-1) is a boronate ester featuring a six-membered 1,3,2-dioxaborinane ring with 5,5-dimethyl substituents and a 2-fluoropyridine moiety. Its molecular formula is C₁₀H₁₄BNO₂ (MW: 191.04 g/mol), and its structure is characterized by a trigonal planar boron atom coordinated to two oxygen atoms in the dioxaborinane ring and the pyridine nitrogen . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the dioxaborinane ring and the directing effects of the fluorine substituent .

Properties

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-4-3-5-13-9(8)12/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIUONXXHGWEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Suzuki–Miyaura Cross-Coupling

One of the principal methods to prepare boronate ester-substituted fluoropyridines involves Suzuki–Miyaura cross-coupling reactions of appropriately functionalized pyridine precursors with boronate esters.

The synthesis of a related compound was achieved by a Suzuki–Miyaura coupling of an intermediate pyridine derivative with a commercially available boronate ester under palladium catalysis. The reaction conditions typically involve:

- Catalyst: Pd(PPh₃)₄

- Base: Na₂CO₃

- Solvent system: 1,4-dioxane and water

- Temperature: 100°C

- Yield: Approximately 76%

Subsequent steps include deprotection and functional group transformations to yield the desired fluoropyridine boronate ester compound.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome/Yield (%) |

|---|---|---|

| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 100°C | 76 |

| Deprotection | TFA, CH₂Cl₂, room temperature | 87 |

| Reductive amination | 4-fluorobenzaldehyde, NaBH(OAc)₃, AcOH, CH₂Cl₂, r.t. | 84 |

| Demethylation | AlCl₃, CH₂Cl₂, r.t. | 25 |

This method highlights the utility of palladium-catalyzed cross-coupling for introducing the boronate ester moiety onto fluoropyridine frameworks, followed by functional group manipulations to achieve the target compound.

Photoredox-Mediated Coupling for Fluoropyridine Synthesis

An innovative approach to synthesize fluoropyridines, including fluorinated pyridine derivatives, involves photoredox catalysis. This method couples α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation, followed by condensation with ammonium acetate to form fluoropyridines.

- Photocatalyst: fac-Ir(ppy)₃ (Iridium complex)

- Light source: Blue LED irradiation

- Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

- Additives: Triphenylphosphine (PPh₃) to accelerate reaction

- Temperature: Room temperature for coupling; elevated temperature (~120°C) for condensation

- Reaction time: 3.5 hours for coupling; 3 hours for condensation

Representative Data from Optimization Studies:

| Entry | Catalyst | Solvent | Additive (equiv) | Time (h) | Yield of intermediate (%) |

|---|---|---|---|---|---|

| 1 | Ir(ppy)₃ | MeCN | None | 3.5 | 81 |

| 2 | Ir(ppy)₃ | MeCN | PPh₃ (0.25) | 3.5 | 97 |

| 7 | Ir(ppy)₃ | DMF | PPh₃ (0.25) | 3.5 | 99 |

Condensation to Fluoropyridine:

| Entry | Reagents (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3 | AcONH₄ (6) | DMF | 120 | 3 | 98 (90 isolated yield in one-pot) |

This method allows a one-pot synthesis of fluoropyridines, avoiding isolation of intermediates, which simplifies the procedure and improves overall yield.

Mechanistic Insights and Reaction Conditions

- The photoredox mechanism involves generation of a difluorinated radical from the α,α-difluoro-β-iodoketone under visible light activation of the iridium catalyst.

- This radical adds to the double bond of the silyl enol ether, followed by oxidation and elimination steps to form a diketone intermediate.

- Subsequent condensation with ammonia (from ammonium acetate) leads to cyclization and formation of the fluoropyridine ring.

- Triphenylphosphine acts as an accelerator by facilitating the reductive quenching cycle.

- The reaction is sensitive to solvent choice, with DMF providing faster and higher yields compared to acetonitrile.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, 100°C | Well-established, scalable | ~76 | Requires boronate ester precursor |

| Photoredox Coupling + Condensation | fac-Ir(ppy)₃, blue LED, DMF, PPh₃, NH₄OAc, 120°C | One-pot, mild conditions | Up to 99 (intermediate), 98 (final) | Green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is investigated for its potential as a pharmaceutical intermediate. Its boron-containing structure may enhance the biological activity of drug candidates by facilitating interactions with biological targets.

Organic Synthesis

It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborinane group allows for effective coupling with various electrophiles.

Material Science

In material science, this compound is used to develop new polymers and materials with enhanced properties. Its unique structure contributes to improved thermal stability and mechanical strength.

Case Study 1: Drug Development

In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine to synthesize novel inhibitors targeting specific cancer pathways. The compound demonstrated significant efficacy in vitro against various cancer cell lines, highlighting its potential as a lead compound for further development.

Case Study 2: Polymer Synthesis

A research group at a leading university explored the use of this compound in synthesizing boron-containing polymers. The study showed that incorporating the dioxaborinane moiety into polymer chains resulted in materials with enhanced electrical conductivity and thermal stability compared to traditional polymers.

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Enhanced biological activity |

| Organic Synthesis | Building block for complex organic molecules | Versatile coupling reactions |

| Material Science | Development of advanced polymers | Improved thermal and mechanical properties |

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine involves its interaction with various molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

- Molecular Formula: C₁₀H₁₃BClNO₂

- Molecular Weight : 225.48 g/mol

- Key Differences : Replaces fluorine with chlorine at the pyridine’s 2-position. Chlorine’s larger atomic radius and stronger electron-withdrawing effect enhance stability in polar solvents but may reduce reactivity in coupling reactions compared to fluorine .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₁H₁₅BFNO₂

- Molecular Weight : 223.05 g/mol

- Key Differences: Uses a five-membered 1,3,2-dioxaborolane ring (4,4,5,5-tetramethyl) instead of a six-membered dioxaborinane.

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-3-carbonitrile

- Molecular Formula : C₁₁H₁₃BN₂O₂

- Molecular Weight : 222.05 g/mol

- Key Differences: A cyano (-CN) group replaces fluorine, introducing strong electron-withdrawing effects. This enhances electrophilicity, making the compound more reactive in nucleophilic substitutions but less stable under basic conditions .

Boron Heterocycle Modifications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Molecular Formula: C₁₂H₁₅BF₃NO₂

- Molecular Weight : 273.06 g/mol

- Key Differences : The dioxaborolane ring (five-membered) and trifluoromethyl (-CF₃) substituent increase lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry. However, the smaller ring may reduce thermal stability compared to dioxaborinanes .

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid

- Molecular Formula : C₁₂H₁₅BO₄

- Molecular Weight : 234.05 g/mol

- Key Differences : Replaces pyridine with a benzene ring and adds a carboxylic acid (-COOH) group. The acid functionality enables hydrogen bonding, improving solubility in aqueous media but limiting compatibility with acid-sensitive reactions .

Functional Group Additions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline Hydrochloride

- Molecular Formula: C₁₁H₁₇BClNO₂

- Molecular Weight : 241.52 g/mol

- Key Differences: An amino (-NH₂) group (as hydrochloride) introduces basicity, enabling participation in acid-base chemistry. This derivative is prone to oxidation, requiring inert storage conditions .

Comparative Data Table

Key Research Findings

- Reactivity Trends: Fluorine-substituted derivatives exhibit faster coupling kinetics than chloro- or cyano-substituted analogs due to fluorine’s balance of electronegativity and small size .

- Stability : Dioxaborinanes (six-membered) show superior thermal stability compared to dioxaborolanes (five-membered), as evidenced by TGA studies .

- Spectral Data : ¹¹B NMR signals for dioxaborinane derivatives cluster at δ 26–27 ppm, while dioxaborolanes appear at δ 28–30 ppm, reflecting differences in ring strain .

Biological Activity

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 230.07 g/mol. Its structure includes a pyridine ring substituted with a dioxaborinane moiety, which is significant for its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves reactions using palladium-catalyzed cross-coupling methods. For instance, one method employs copper(I) iodide and cesium fluoride in 1,4-dioxane at elevated temperatures to facilitate the formation of the desired compound from appropriate precursors .

The mechanism by which these compounds exert their biological effects often involves the intracellular conversion to active metabolites that can inhibit key enzymes or pathways in cancer cell metabolism. For instance, the release of nucleotide analogs via cyclization and hydrolysis has been documented in similar compounds . This suggests that this compound may also function through similar pathways.

Study on Related Compounds

A study focusing on fluorinated pyrimidine derivatives demonstrated that modifications to the pyridine ring can significantly enhance biological activity. The incorporation of boron-containing moieties was found to improve solubility and stability in biological systems . While direct studies on this compound are sparse, these findings highlight the potential for similar enhancements in this compound.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.07 g/mol |

| Anticancer Activity | Potent (IC50 in nM range) |

| Mechanism | Nucleotide release |

Q & A

Basic: What is the role of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a boronic ester precursor, enabling carbon-carbon bond formation in coupling reactions. The dioxaborinane ring stabilizes the boron atom, enhancing reactivity under mild conditions. Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or nickel complexes (NiCl₂ with phosphine ligands) are effective, as noted in boronic ester coupling protocols .

- Solvent optimization : Tetrahydrofuran (THF) or toluene at 80–100°C under inert atmospheres are typical for maintaining boron stability .

- Partner electrophiles : Aryl halides or triflates are ideal partners, with fluorine substitution on pyridine influencing regioselectivity .

Basic: What safety protocols are critical when handling this compound?

Key precautions derive from its boron-fluorine hybrid structure:

- Thermal stability : Avoid heat sources (P210) to prevent decomposition, as boronic esters can release flammable byproducts .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis and storage (2–8°C) to prevent hydrolysis .

- PPE : Gloves and eye protection are mandatory due to potential irritancy (H315/H319 hazard codes) .

Advanced: How can synthetic yields be optimized for this compound in Pd-catalyzed borylation?

Yield optimization involves:

- Catalyst loading : 2 mol% Pd(OAc)₂ with XPhos ligand achieves >90% conversion in toluene at 80°C .

- Additives : KOAc (3 equiv) and neopentyl glycol (2.4 equiv) enhance transmetallation efficiency .

- Reaction monitoring : GC-MS tracks intermediate formation; incomplete conversion may require extended reaction times (22–24 h) .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 30% vs. 97%) under similar conditions?

Discrepancies arise from subtle parameter variations:

- Solvent purity : Trace water in THF reduces yields by hydrolyzing the boronic ester. Use anhydrous solvents and molecular sieves .

- Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., XPhos) for 30 min improves activity .

- Substrate ratios : Excess boronate (1.2 equiv) and aryl halide (1.0 equiv) minimizes side reactions .

Advanced: What analytical techniques distinguish regioisomers or degradation products of this compound?

- NMR : ¹⁹F NMR identifies fluorine positional isomers; δ ~-120 ppm for 2-fluoropyridine vs. shifts in 3- or 4-substituted analogs .

- Mass spectrometry : Exact mass (M.W. 223.05) confirms molecular integrity; fragments at m/z 167 (loss of dioxaborinane) indicate decomposition .

- X-ray crystallography : Resolves boron coordination geometry, critical for confirming steric effects of 5,5-dimethyl groups .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

- Accelerated degradation studies : Incubate in buffers (pH 1–13) at 40°C for 48h, followed by LC-MS to quantify hydrolysis (boronic acid formation) .

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (>150°C in inert atmospheres) .

- Light sensitivity : UV-Vis spectroscopy monitors photo-induced boronate ring opening; store in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.